molecular formula C16H18O B12737923 2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)- CAS No. 328385-64-4

2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)-

Cat. No.: B12737923
CAS No.: 328385-64-4
M. Wt: 226.31 g/mol
InChI Key: RXMLIGGJYZNYFG-FDVVZRHWSA-N
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Description

2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)- is a polyunsaturated aldehyde with a unique structure characterized by multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10,12,14-Hexadecaheptaenal typically involves the use of polyene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of 2,4,6,8,10,12,14-Hexadecaheptaenal may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10,12,14-Hexadecaheptaenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6,8,10,12,14-Hexadecaheptaenal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents .

Mechanism of Action

The mechanism of action of 2,4,6,8,10,12,14-Hexadecaheptaenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,8,10,12,14-Hexadecaheptaenal is unique due to its multiple conjugated double bonds and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

328385-64-4

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenal

InChI

InChI=1S/C16H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+,13-12+,15-14+

InChI Key

RXMLIGGJYZNYFG-FDVVZRHWSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=O

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=CC=O

Origin of Product

United States

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